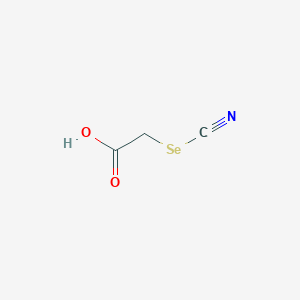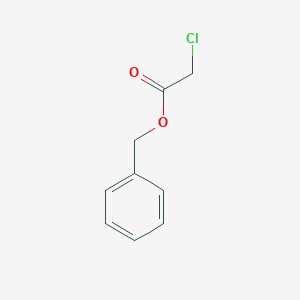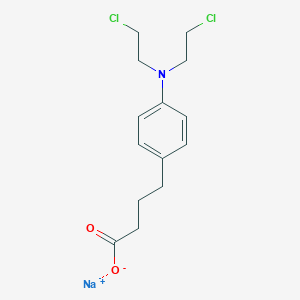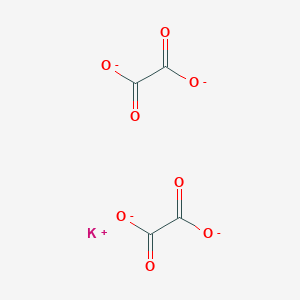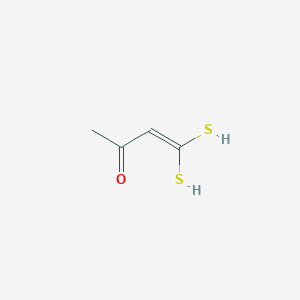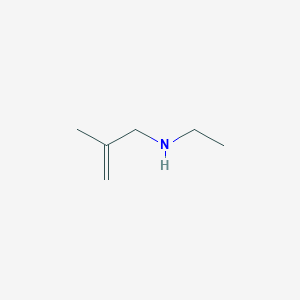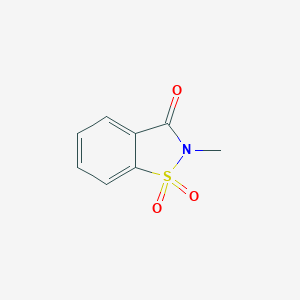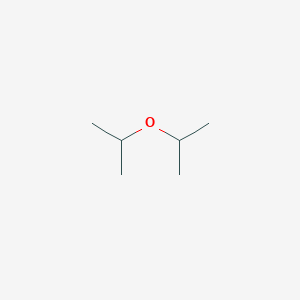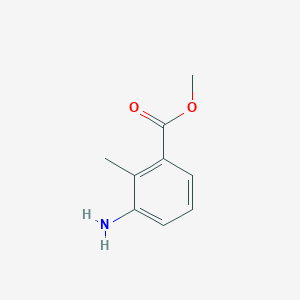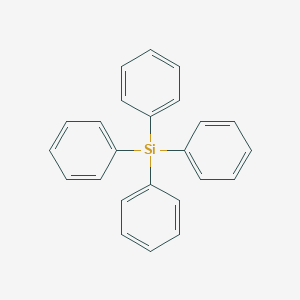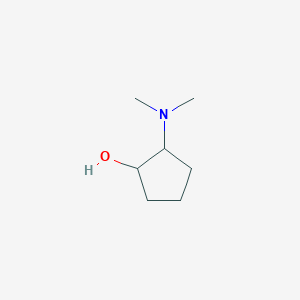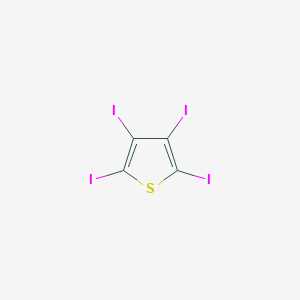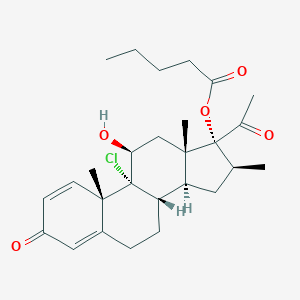
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate, also known as Clobetasol propionate, is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. It is commonly used to treat various skin conditions such as eczema, psoriasis, and dermatitis.
Wirkmechanismus
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate works by binding to glucocorticoid receptors in the cytoplasm of cells. This binding causes a conformational change in the receptor, allowing it to translocate to the nucleus where it binds to DNA and regulates gene expression. This leads to the suppression of inflammatory mediators such as cytokines, chemokines, and prostaglandins.
Biochemische Und Physiologische Effekte
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate has been shown to reduce inflammation, itching, and redness associated with various skin conditions. It also reduces the proliferation of keratinocytes, which is a hallmark of psoriasis. In addition, it has been shown to decrease the thickness of the epidermis and increase the turnover of skin cells.
Vorteile Und Einschränkungen Für Laborexperimente
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate is a potent corticosteroid with high anti-inflammatory and immunosuppressive activity. This makes it an ideal candidate for lab experiments investigating the effects of corticosteroids on various skin conditions. However, its potency also means that it should be used with caution, as it can have adverse effects on the skin and body if used incorrectly or in excessive amounts.
Zukünftige Richtungen
There are several future directions for research on 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate. One area of interest is investigating its potential use in combination with other drugs for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis. Another area of interest is investigating the effects of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate on different types of skin conditions, such as acne and rosacea. Finally, there is a need for further research on the long-term effects of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate use, particularly on the skin and body.
Synthesemethoden
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate is synthesized by esterification of clobetasol with propionic acid. The synthesis involves the reaction of clobetasol with propionic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization and filtration.
Wissenschaftliche Forschungsanwendungen
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate propionate has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been used in various scientific research studies to investigate its effects on different skin conditions. It has also been investigated for its potential use in treating other inflammatory diseases such as asthma and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
16154-10-2 |
|---|---|
Produktname |
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate |
Molekularformel |
C27H37ClO5 |
Molekulargewicht |
477 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37ClO5/c1-6-7-8-23(32)33-27(17(3)29)16(2)13-21-20-10-9-18-14-19(30)11-12-24(18,4)26(20,28)22(31)15-25(21,27)5/h11-12,14,16,20-22,31H,6-10,13,15H2,1-5H3/t16-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
UTBUEROVEKAUST-VADKKIFPSA-N |
Isomerische SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)C |
SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)C |
Kanonische SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)C |
Andere CAS-Nummern |
16154-10-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-nitrophenyl)-](/img/structure/B94805.png)
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
